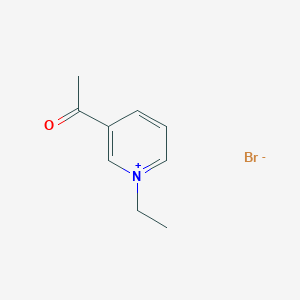
3-Acetyl-N-ethylpyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-N-ethylpyridinium bromide is a pyridinium salt with the molecular formula C9H12BrNO.
Preparation Methods
The synthesis of 3-acetyl-N-ethylpyridinium bromide typically involves the N-alkylation of pyridine derivatives. One common method includes the reaction of 3-acetylpyridine with ethyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
3-Acetyl-N-ethylpyridinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide
- Reducing agents: Sodium borohydride
- Solvents: Ethanol, acetonitrile
- Conditions: Reflux, ambient temperature
Major Products:
- Pyridine N-oxides (oxidation)
- Reduced pyridinium derivatives (reduction)
- Substituted pyridinium salts (substitution)
Scientific Research Applications
3-Acetyl-N-ethylpyridinium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-acetyl-N-ethylpyridinium bromide involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity, leading to its antimicrobial and anticancer effects .
Molecular Targets and Pathways:
- Enzymes: Inhibition of key enzymes involved in cellular metabolism
- Membranes: Disruption of membrane integrity, leading to cell lysis
Comparison with Similar Compounds
- Cetylpyridinium chloride
- 1-Ethylpyridinium bromide
- Pyridine N-oxides
Conclusion
3-Acetyl-N-ethylpyridinium bromide is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industry.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
1-(1-ethylpyridin-1-ium-3-yl)ethanone;bromide |
InChI |
InChI=1S/C9H12NO.BrH/c1-3-10-6-4-5-9(7-10)8(2)11;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QFDIKXPXNKKEQQ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)C(=O)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


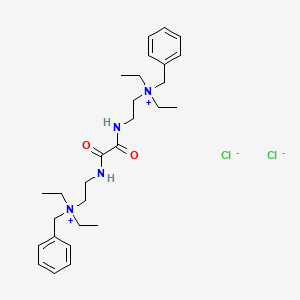


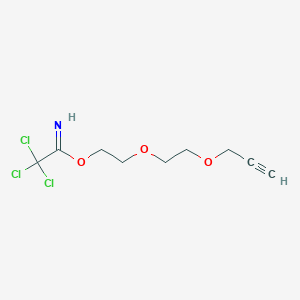

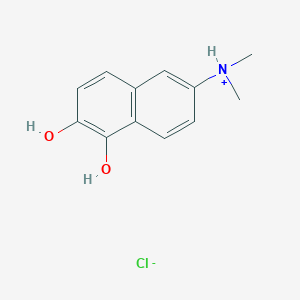

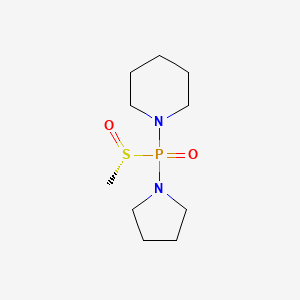
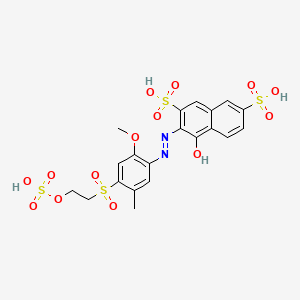
![1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea](/img/structure/B13736387.png)
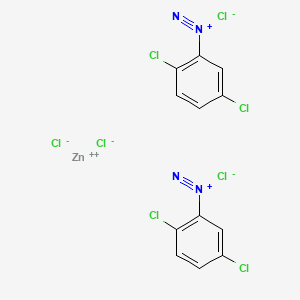

![5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide](/img/structure/B13736397.png)

